![molecular formula C8H5Cl2NS B1301056 1,5-Dichloro-2-isothiocyanato-3-methylbenzene CAS No. 306935-83-1](/img/structure/B1301056.png)
1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Overview
Description
The compound "1,5-Dichloro-2-isothiocyanato-3-methylbenzene" is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis, characterization, and structural analysis of various chlorinated and substituted benzene derivatives, which can be relevant to understanding similar compounds. For instance, the structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using X-ray and neutron powder diffraction, indicating significant internal vibrations within the molecule . This suggests that chlorinated benzene derivatives can have complex internal dynamics that might also be present in this compound.
Synthesis Analysis
The synthesis of substituted benzene derivatives is a common theme in the provided papers. For example, substituted 1,5-dihydrobenzo[e]-2,4-dithiepins and 1,2-di(acylvinylthiomethyl)-4,5-dimethylbenzenes were synthesized from α-acetylene ketones and a dimethyl di(mercaptomethyl)benzene precursor . Another synthesis approach involved treating a bis(chloromercurio) aromatic compound with methylmagnesium chloride to obtain a dimagnesiated benzene derivative . These methods highlight the reactivity of substituted benzene rings and the use of organometallic reagents in synthesis, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is crucial for understanding their chemical behavior. The crystal structure of 1,2,4-trichloro-3,5,6-trimethylbenzene was determined to be monoclinic with a crystallographic center of symmetry . This paper also discusses orientational disorder in the crystal, which could be a consideration for the molecular structure analysis of this compound.
Chemical Reactions Analysis
Chemical reactions involving substituted benzene derivatives can lead to a variety of products. For instance, the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization was reported . This demonstrates the potential for intramolecular reactions to occur in substituted benzene compounds, which may also be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of related compounds. For example, the low-temperature study of 1,3,5-trichloro-2,4,6-trifluorobenzene showed no phase transition, which could be indicative of the stability of the compound's crystal structure . Such information can be useful when considering the physical state and stability of this compound under various conditions.
Scientific Research Applications
Anti-Staphylococcal Properties
Compounds with similar structural features have been investigated for their anti-staphylococcal properties. For instance, acylphloroglucinol derivatives isolated from the Hypericum genus demonstrated minimum inhibitory concentration (MIC) values against multidrug-resistant strains of Staphylococcus aureus, indicating potential for antibiotic development (Shiu & Gibbons, 2006).
Surface Activity and Antimicrobial Properties
1,2,4-Triazole derivatives, synthesized from reactions involving similar isothiocyanate compounds, exhibited antimicrobial activity and could be used as surface active agents, suggesting applications in developing cleaning agents and disinfectants with antimicrobial properties (El-Sayed, 2006).
Molecular Modeling in Drug Repurposing
Research on positional isomerism of certain alcohol-based drugs against SARS-CoV-2 highlights the importance of structural variations in drug efficacy. This suggests that compounds like 1,5-Dichloro-2-isothiocyanato-3-methylbenzene could be of interest in molecular modeling studies for drug repurposing, especially in the context of viral infections (Palsaniya et al., 2021).
Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which could be structurally related to the target compound, have been explored as green corrosion inhibitors for metals. This highlights the potential of this compound in applications related to the protection of metals against corrosion, an important aspect in material science and engineering (Verma, Quraishi, & Singh, 2015).
Synthesis of Heterocycles and Drug Development
The synthesis of novel triazole compounds containing a 2-methylidenethiazolidine ring from reactions involving isothiocyanate compounds suggests a method for developing biologically active heterocycles. This points to a possible application of this compound in the synthesis of new drugs or biologically active molecules (Xu et al., 2005).
properties
IUPAC Name |
1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPHFOQAAZPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371083 | |
Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-83-1 | |
Record name | 1,5-Dichloro-2-isothiocyanato-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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